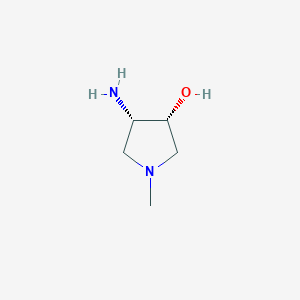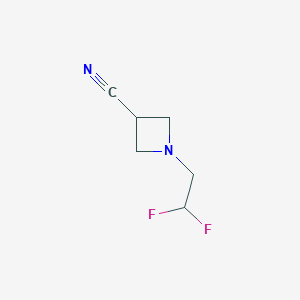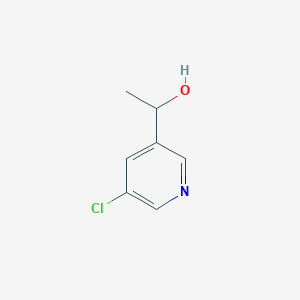![molecular formula C9H7N3 B7964297 2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene CAS No. 1000342-79-9](/img/structure/B7964297.png)
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Vue d'ensemble
Description
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Electrophilic Reactions
Bancroft, Ward, and Brown (1974) detailed the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine using the Bischler reaction, which involves α-hydroxy-ketones and 2,6-diaminopyridine. They found that this compound readily reacts with electrophilic reagents to form 3,5-substituted derivatives (Bancroft, Ward, & Brown, 1974).
Formation and Crystal Structure Studies
Bahajaj et al. (1994) reported the unexpected formation and crystal structure of a compound structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine during a reaction involving dehydration and rearrangement processes (Bahajaj, Hitchings, Moore, & Vernon, 1994).
Hydroxy Lactam Formation
Hitchings and Vernon (1990) studied the formation of hydroxy lactams from pyridine-2,3-dicarboximides, which led to 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, showing the potential of compounds like 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine in synthesizing fused heterocyclic systems (Hitchings & Vernon, 1990).
Palladium-Catalyzed Synthesis
Park et al. (1998) demonstrated a palladium-catalyzed method to synthesize 2,3-disubstituted pyrrolo[2,3-b]pyridines, which is related to the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine (Park, Choi, Yum, & Ha, 1998).
Novel Synthesis Methods
Vilches-Herrera et al. (2013) developed a novel and efficient synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine, using a three-component approach (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Medicinal Chemistry Applications
Pery, Rizvi, and Shafiq (2020) reported the in-silico development of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine-3-carboxamide derivatives as candidate Janus kinase inhibitors for controlling rheumatoid arthritis, showcasing its potential in pharmaceutical research (Pery, Rizvi, & Shafiq, 2020).
Propriétés
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-79-9 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


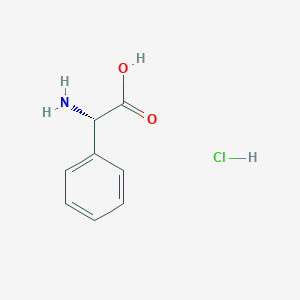


![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)
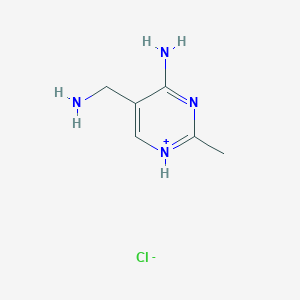
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)
![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)

